
Fmoc-D-Phg(4-NO2)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-D-Phg(4-NO2)-OH: is a derivative of phenylglycine, a non-proteinogenic amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a nitro group at the para position of the phenyl ring, and a D-configuration of the amino acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Phg(4-NO2)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of D-phenylglycine is protected using the Fmoc group. This is usually achieved by reacting D-phenylglycine with Fmoc chloride in the presence of a base such as sodium carbonate.
Nitration of the Phenyl Ring: The phenyl ring is nitrated at the para position using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine in a solvent like dimethylformamide (DMF).
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF.
Reduction of Nitro Group: Hydrogen gas with palladium on carbon.
Major Products Formed
Fmoc Removal: D-Phg(4-NO2)-OH.
Reduction of Nitro Group: Fmoc-D-Phg(4-NH2)-OH.
Scientific Research Applications
Chemistry
Fmoc-D-Phg(4-NO2)-OH is used in peptide synthesis as a building block. The Fmoc group serves as a protecting group for the amino group, allowing for selective deprotection and subsequent peptide bond formation.
Biology and Medicine
In biological research, derivatives of phenylglycine are studied for their potential as enzyme inhibitors and as components of bioactive peptides. The nitro group can be a precursor for further functionalization, leading to compounds with diverse biological activities.
Industry
In the pharmaceutical industry, this compound can be used in the synthesis of peptide-based drugs
Mechanism of Action
The mechanism of action of Fmoc-D-Phg(4-NO2)-OH would depend on its specific application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted reactions. In biological systems, the compound’s activity would depend on its interaction with specific molecular targets, such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Fmoc-D-Phg-OH: Lacks the nitro group, making it less reactive for certain types of chemical modifications.
Fmoc-L-Phg(4-NO2)-OH: The L-configuration may result in different biological activity compared to the D-configuration.
Uniqueness
The presence of the nitro group in Fmoc-D-Phg(4-NO2)-OH allows for unique chemical modifications that are not possible with other derivatives. Additionally, the D-configuration may confer different biological properties compared to the L-configuration.
Properties
Molecular Formula |
C23H18N2O6 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-nitrophenyl)acetic acid |
InChI |
InChI=1S/C23H18N2O6/c26-22(27)21(14-9-11-15(12-10-14)25(29)30)24-23(28)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21H,13H2,(H,24,28)(H,26,27)/t21-/m1/s1 |
InChI Key |
HEAJZXVAYJKFPC-OAQYLSRUSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](C4=CC=C(C=C4)[N+](=O)[O-])C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=C(C=C4)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


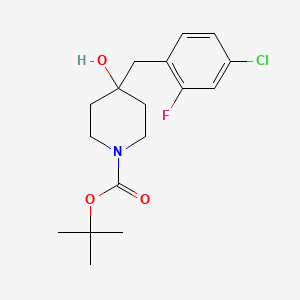
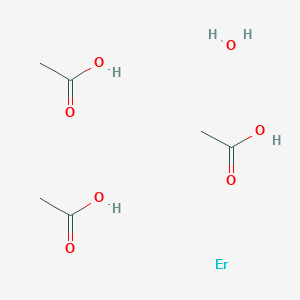
![4-(4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B15124092.png)
![2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester](/img/structure/B15124096.png)
![N-Propylbicyclo[2.2.1]heptan-2-amine](/img/structure/B15124108.png)
![1-[3-(Propan-2-yloxy)propyl]azetidin-3-amine](/img/structure/B15124117.png)

![4',4''-(1,7-Heptanediyl)bis[(biphenyl-4'-carbonitrile)]](/img/structure/B15124134.png)
![(2R)-2-{[(benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B15124142.png)
![Imidazo[1,2-a]pyridine-6-sulfonyl chloride](/img/structure/B15124144.png)
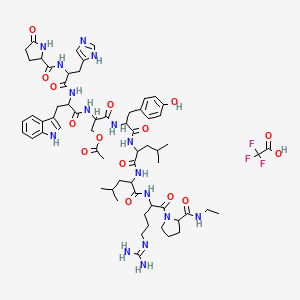
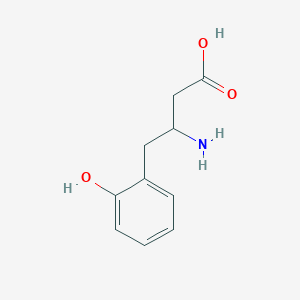
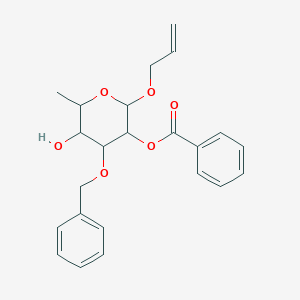
![6-bromo-3-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-indole](/img/structure/B15124182.png)
